molecular formula C29H27FN4O4S B2944014 N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide CAS No. 892386-76-4

N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide

Cat. No. B2944014
CAS RN: 892386-76-4
M. Wt: 546.62
InChI Key: HDFJUYNYBDLFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide is a useful research compound. Its molecular formula is C29H27FN4O4S and its molecular weight is 546.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related chemical compounds emphasizes the importance of synthesizing novel heterocyclic compounds that incorporate pyrimidine rings due to their biological significance. For instance, Farag et al. (2009) explored the utility of 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing derivatives like pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole, demonstrating moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). This highlights the potential chemical versatility of compounds structurally related to N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide.

Potential Biological Activities

The exploration into novel pyrimidine heterocycles is driven by their unique position in medicinal chemistry and their role in biological processes. Muralidharan et al. (2019) synthesized novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, evaluating their analgesic and anti-inflammatory activities. The study revealed the importance of substituent nature on biological activities, indicating that chlorophenyl substitution exhibits potent anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).

Application in Herbicide Activity

In agricultural research, Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating their herbicidal activity against specific weeds at a dosage of 100 mg/L. This points to the potential application of this compound and its analogues in developing new herbicides (Luo, Zhao, Zheng, & Wang, 2017).

Anticancer Potential

Research by Hammam et al. (2005) into fluoro-substituted benzo[b]pyran compounds, which share structural similarities with this compound, showed anticancer activity against lung cancer at low concentrations. This indicates the possible exploration of such compounds for anticancer applications (Hammam, El-Salam, Mohamed, & Hafez, 2005).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O4S/c1-4-24(27(36)32-19-11-9-18(30)10-12-19)39-29-22-13-21-17(15-35)14-31-16(2)25(21)38-28(22)33-26(34-29)20-7-5-6-8-23(20)37-3/h5-12,14,24,35H,4,13,15H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFJUYNYBDLFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.